molecular formula C6H13ClN2O2 B1319477 Methyl piperazine-1-carboxylate hydrochloride CAS No. 873697-75-7

Methyl piperazine-1-carboxylate hydrochloride

Cat. No. B1319477
M. Wt: 180.63 g/mol
InChI Key: RTMYJZVBCVZCCW-UHFFFAOYSA-N
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Description

“Methyl piperazine-1-carboxylate hydrochloride” is a chemical compound used in the synthesis of piperazine derivatives as kinase inhibitors for the treatment of diabetes, diabetic complications, and other diseases . It may also be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .


Synthesis Analysis

The synthesis of “Methyl piperazine-1-carboxylate hydrochloride” involves a reaction of piperazine-1-ium cation, providing a simple, easy, and cheap route to monosubstituted piperazine derivatives . This synthetic arrangement respects the principles of green and sustainable chemistry .


Molecular Structure Analysis

The molecular structure of “Methyl piperazine-1-carboxylate hydrochloride” can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

“Methyl piperazine-1-carboxylate hydrochloride” is involved in various chemical reactions. For instance, it may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .


Physical And Chemical Properties Analysis

“Methyl piperazine-1-carboxylate hydrochloride” has a molecular weight of 180.63 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

1. Synthesis of Monosubstituted Piperazines

  • Application Summary: Methyl piperazine-1-carboxylate hydrochloride is used in the synthesis of monosubstituted piperazine derivatives. These derivatives can be easily prepared in a one-pot-one-step way from a protonated piperazine without the need for a protecting group .
  • Methods of Application: The reactions proceed either at room or higher temperatures in common solvents and involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .
  • Results: The general synthetic scheme was successfully applied to afford a wide range of monosubstituted piperazines .

2. Piperazine-Containing Drugs

  • Application Summary: The piperazine moiety, including Methyl piperazine-1-carboxylate hydrochloride, is often found in drugs or bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
  • Methods of Application: The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
  • Results: Piperazine is among the most frequently used heterocycles in biologically active compounds .

Safety And Hazards

When handling “Methyl piperazine-1-carboxylate hydrochloride”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

methyl piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMYJZVBCVZCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593379
Record name Methyl piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl piperazine-1-carboxylate hydrochloride

CAS RN

873697-75-7
Record name Methyl piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl piperazine-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Němečková, E Havránková, J Šimbera, R Ševčík… - Molecules, 2020 - mdpi.com
We reported a novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives which can now be easily prepared in a one-pot-one-step way from a …
Number of citations: 1 www.mdpi.com

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